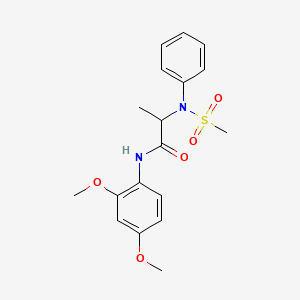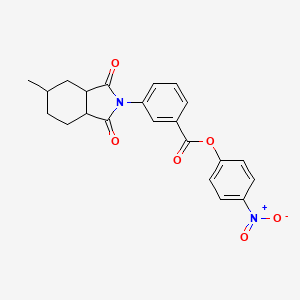
N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Vue d'ensemble
Description
N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPA belongs to the family of phenylalanine derivatives and has been shown to possess a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DMPA is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. PPARγ is a nuclear receptor that regulates gene expression and is involved in a variety of physiological processes, including glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMPA has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess analgesic and anti-inflammatory activities, which may be due to its inhibition of COX-2. DMPA has also been shown to possess anti-tumor activity, which may be due to its activation of PPARγ. In addition, DMPA has been studied for its potential as a drug delivery system, as it can be conjugated to various molecules to target specific cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMPA in lab experiments is its versatility. It can be conjugated to various molecules to target specific cells or tissues, making it a useful tool for drug delivery. In addition, DMPA has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
One of the limitations of using DMPA in lab experiments is its potential toxicity. While DMPA has been shown to possess a variety of beneficial effects, it can also be toxic at high doses. In addition, the exact mechanism of action of DMPA is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of DMPA. One area of research is the development of new drug delivery systems using DMPA. DMPA has been shown to be a useful tool for targeting specific cells or tissues, and further research in this area could lead to the development of new treatments for various diseases.
Another area of research is the study of the mechanism of action of DMPA. While it is known that DMPA inhibits COX-2 and activates PPARγ, the exact mechanism of action is not fully understood. Further research in this area could lead to a better understanding of the biochemical and physiological effects of DMPA.
Conclusion:
In conclusion, DMPA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to possess a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor activities. DMPA has also been studied for its potential as a drug delivery system, as it can be conjugated to various molecules to target specific cells or tissues. While there are limitations to using DMPA in lab experiments, it remains a useful tool for studying various biological processes. Further research in this area could lead to the development of new treatments for various diseases.
Applications De Recherche Scientifique
DMPA has been extensively studied for its potential applications in scientific research. It has been shown to possess a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor activities. DMPA has also been studied for its potential as a drug delivery system, as it can be conjugated to various molecules to target specific cells or tissues.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13(20(26(4,22)23)14-8-6-5-7-9-14)18(21)19-16-11-10-15(24-2)12-17(16)25-3/h5-13H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBHEPFMNMXBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3980474.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B3980488.png)
![1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperidine](/img/structure/B3980492.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3980497.png)
![2-(cyclohexylamino)-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3980500.png)

![1-[(4-fluorophenyl)acetyl]-2-methylpiperidine](/img/structure/B3980521.png)


![4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980546.png)
![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
acetate](/img/structure/B3980571.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)